REACTION_CXSMILES
|
Cl[C:2]1[C:3]([C:9]#N)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[CH3:11][Mg]Br.[ClH:14].[OH2:15]>O1CCCC1>[Cl:14][C:2]1[C:3]([C:9](=[O:15])[CH3:11])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 ml×2)
|
Type
|
WASH
|
Details
|
washed with water (100 ml×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over saturated aqueous solution chloride
|
Type
|
CUSTOM
|
Details
|
anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 40 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
10 ml of hexane, 20 g of silica gel was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
subjected to filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
The precipitated solid was washed with 50 ml of hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |